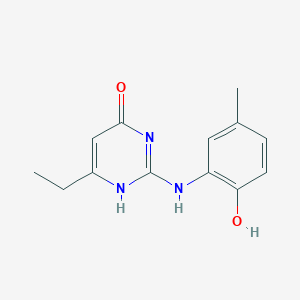
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrimidinone core with an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aniline Derivative: The aniline derivative can be introduced via a nucleophilic substitution reaction, where the amino group of the aniline attacks the electrophilic carbon of the pyrimidinone ring.
Ethylation and Hydroxylation: The ethyl group and hydroxyl group are introduced through alkylation and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bonds in the pyrimidinone ring.
Substitution: The aniline derivative can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated pyrimidinone derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic or industrial effect.
類似化合物との比較
Similar Compounds
2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one: Lacks the ethyl group, which may affect its reactivity and binding properties.
6-ethyl-2-anilino-1H-pyrimidin-4-one: Lacks the hydroxyl group, which may reduce its solubility and reactivity.
6-ethyl-2-(2-hydroxyanilino)-1H-pyrimidin-4-one: Lacks the methyl group, which may affect its steric properties and binding affinity.
Uniqueness
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one is unique due to the presence of both the ethyl and hydroxyl groups, which can significantly influence its chemical reactivity, solubility, and binding properties. These features make it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-9-7-12(18)16-13(14-9)15-10-6-8(2)4-5-11(10)17/h4-7,17H,3H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQMKMLUUKMUQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


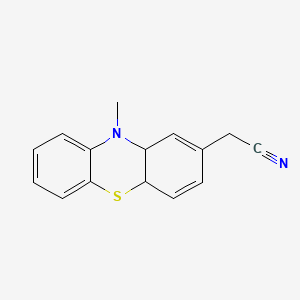
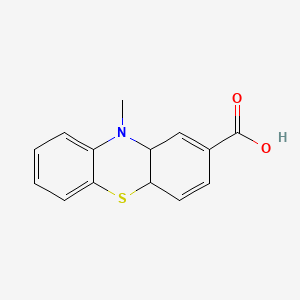
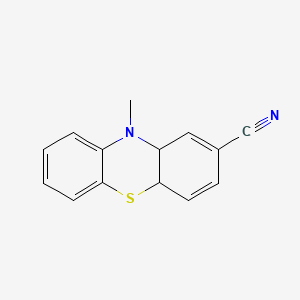
![4-[(3-Methoxybenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B7852178.png)
![N-[(2-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine](/img/structure/B7852190.png)
![N-[(4-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine](/img/structure/B7852193.png)
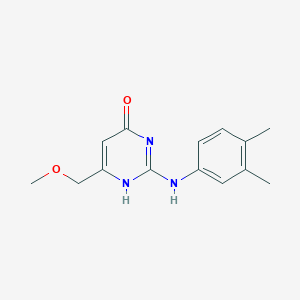
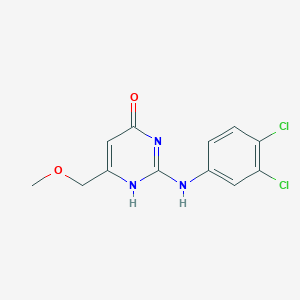
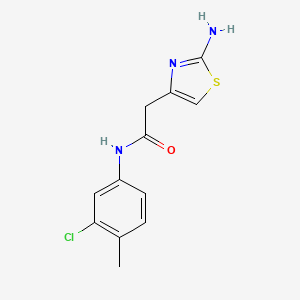
![2-[2-(methylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7852220.png)
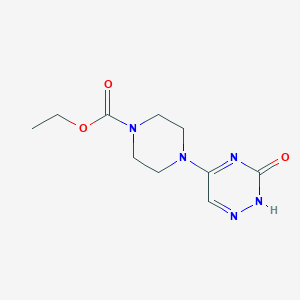
![12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-thione](/img/structure/B7852240.png)
